molecular formula C21H20ClN3O4S B15133162 N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide

N-(4-(2-((2-chlorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)-3,5-dimethoxybenzamide

Cat. No.: B15133162
M. Wt: 445.9 g/mol
InChI Key: LQCAWTHUNDQRON-UHFFFAOYSA-N
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Description

N-[4-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a chlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using a chlorophenylmethyl halide and a suitable nucleophile.

    Formation of the Carbamoyl Group: The carbamoyl group is formed by reacting the intermediate with an isocyanate or a carbamoyl chloride.

    Attachment of the Benzamide Group: The final step involves coupling the thiazole intermediate with 3,5-dimethoxybenzoic acid or its derivatives under amide bond-forming conditions, typically using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the methoxy groups.

    Reduction: Reduction reactions can target the carbonyl groups in the benzamide moiety.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiazole and benzamide moieties.

    Reduction: Reduced forms of the benzamide group, potentially leading to amines.

    Substitution: Substituted derivatives of the chlorophenyl group.

Scientific Research Applications

Chemistry

In chemistry, N-[4-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, infections, and inflammatory conditions.

Industry

In industrial applications, the compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings, that require specific functional groups for enhanced performance.

Mechanism of Action

The mechanism of action of N-[4-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The compound’s thiazole ring and benzamide group are likely to play key roles in binding to enzymes or receptors, modulating their activity. The chlorophenyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-({[(2-bromophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
  • N-[4-({[(2-fluorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide
  • N-[4-({[(2-methylphenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide

Uniqueness

N-[4-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The combination of the thiazole ring and benzamide group also provides a distinctive structural framework that can interact with a variety of molecular targets.

Properties

Molecular Formula

C21H20ClN3O4S

Molecular Weight

445.9 g/mol

IUPAC Name

N-[4-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide

InChI

InChI=1S/C21H20ClN3O4S/c1-28-16-7-14(8-17(10-16)29-2)20(27)25-21-24-15(12-30-21)9-19(26)23-11-13-5-3-4-6-18(13)22/h3-8,10,12H,9,11H2,1-2H3,(H,23,26)(H,24,25,27)

InChI Key

LQCAWTHUNDQRON-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CC=C3Cl)OC

Origin of Product

United States

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